Forodesine hydrochloride

Overview

Description

Preparation Methods

The synthesis of forodesine hydrochloride involves several steps, including the coupling reaction at low temperatures and high-pressure hydrogenation. The process is complex and requires careful control of reaction conditions to ensure high purity and yield . Industrial production methods have been developed to optimize these conditions, making the process safer and more cost-effective .

Chemical Reactions Analysis

Key Reagents and Conditions

Forodesine hydrochloride is synthesized through a multi-step process involving:

-

Nucleophilic substitution : Use of bromopurine derivatives and n-butyllithium under cryogenic conditions .

-

Deprotection : Treatment with concentrated hydrochloric acid (HCl) in ethanol .

-

Purification : Ion-exchange chromatography and recrystallization .

Deprotection Conditions

| Parameter | Details | Source |

|---|---|---|

| Acid | Concentrated HCl (cone HCl) | |

| Solvent | Ethanol | |

| Temperature | Room temperature (16–24 hours) followed by 40°C (6–8 hours) | |

| Reaction Time | Total 22–32 hours |

Recrystallization Protocol

Stability and Solubility

-

Stability :

-

Solubility :

Mechanistic Insights

This compound acts as a transition-state analog inhibitor of PNP, binding preferentially to the enzyme’s active site. This inhibits PNP activity, leading to accumulation of deoxyguanosine triphosphate (dGTP), which disrupts DNA synthesis in malignant T-cells .

Scientific Research Applications

Forodesine hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound to study enzyme inhibition and transition-state analogs.

Biology: Investigated for its effects on T-cell proliferation and apoptosis.

Medicine: Clinical trials have shown its efficacy in treating T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma

Industry: Utilized in the development of new therapeutic agents targeting purine metabolism

Mechanism of Action

Forodesine hydrochloride exerts its effects by inhibiting purine nucleoside phosphorylase, leading to the accumulation of deoxyguanosine triphosphate. This accumulation inhibits ribonucleotide reductase, resulting in the inhibition of DNA synthesis and repair. The compound selectively induces apoptosis in malignant T-cells .

Comparison with Similar Compounds

Forodesine hydrochloride is unique among PNP inhibitors due to its high potency and selectivity. Similar compounds include:

Immucillin A: Another PNP inhibitor with a different structure and slightly lower potency.

BCX-1777: A precursor to this compound with similar inhibitory effects but different pharmacokinetic properties

Biological Activity

Forodesine hydrochloride, also known as BCX-1777, is a potent inhibitor of purine nucleoside phosphorylase (PNP) that has garnered attention for its potential therapeutic applications in various hematological malignancies, particularly B-cell acute lymphoblastic leukemia (B-ALL) and T-cell malignancies. This article delves into the biological activity of this compound, supported by preclinical and clinical research findings.

Forodesine exerts its biological effects primarily through the inhibition of the PNP enzyme. This inhibition leads to an accumulation of deoxyguanosine triphosphate (dGTP) within cells, disrupting nucleotide metabolism and ultimately inducing apoptosis in malignant cells. The mechanism can be summarized as follows:

- Inhibition of PNP : Forodesine binds to and inhibits PNP, preventing the conversion of deoxyguanosine (dGuo) to dG and leading to increased intracellular levels of dGTP.

- Disruption of Nucleotide Balance : The accumulation of dGTP creates an imbalance in deoxyribonucleotide triphosphates (dNTPs), which is crucial for DNA synthesis.

- Induction of Apoptosis : Elevated levels of dGTP trigger apoptotic pathways in lymphoblasts, particularly in B-ALL and T-cell leukemia cells.

Preclinical Findings

In vitro studies have demonstrated that forodesine effectively inhibits the proliferation of B-ALL lymphoblasts and induces apoptosis. A study involving pediatric patients with de novo B-ALL showed a median apoptosis rate of 10% in treated samples compared to controls, with some variability across different patient samples .

Table 1: Summary of Preclinical Findings

Clinical Studies

Clinical evaluations have further underscored the efficacy of this compound in treating hematological malignancies. A Phase I/II study assessed its safety and efficacy in patients with various blood cancers, including B-ALL. The results indicated that five out of six patients with B-ALL exhibited a hematological benefit, characterized by a reduction in tumor burden .

Table 2: Clinical Study Overview

Immunomodulatory Effects

Recent studies have also highlighted forodesine's role in enhancing immune responses. It has been shown to stimulate cytokine production while preventing graft-versus-host disease (GVHD) in transplant models, indicating its potential as an immunotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing Forodesine hydrochloride with high purity and yield?

this compound can be synthesized using nitrone compounds as stable starting materials. A validated protocol involves a short synthesis scheme with inexpensive reagents, achieving ~30% overall yield and >99.8% purity. Key steps include NMR (⁴¹H and ¹³C) and HPLC characterization using an Agilent ZORBAX SB-C18 column with 0.1% TFA/H₂O as the mobile phase .

Q. What is the mechanism of action of this compound in targeting T-cell malignancies?

this compound is a potent purine nucleoside phosphorylase (PNP) inhibitor, binding to PNP with IC₅₀ values of 0.48–1.57 nM across species (human, mouse, rat, monkey, dog). It inhibits lymphocyte proliferation by elevating intracellular dGTP levels, inducing apoptosis in leukemia cells (e.g., RPMI-8226, MOLT-4) .

Q. How should this compound be stored and handled to ensure stability in laboratory settings?

Store as a solid at -20°C in sealed, moisture-protected containers. Solutions in water (100 mg/mL) or DMSO (10 mg/mL) are stable for ≥4 years when stored at -20°C. Avoid repeated freeze-thaw cycles .

Q. What standard assays are used to evaluate Forodesine’s inhibitory activity in vitro?

- PNP inhibition : Measure IC₅₀ via enzymatic assays using dGuo as a substrate.

- Cytotoxicity : Annexin V/PI staining for apoptosis in leukemia cell lines (e.g., MOLT-4, RPMI-8226) after 24–48 hours of treatment (10–30 µM).

- dGTP accumulation : Quantify via HPLC or mass spectrometry in cells co-treated with dGuo .

Advanced Research Questions

Q. How can researchers resolve contradictions in apoptosis induction data between B-ALL and T-ALL models?

Apoptosis efficacy varies by cell type: Forodesine induces 2–40% apoptosis in pediatric B-ALL lymphoblasts (median 10%) but shows limited activity in AML. Validate results using patient-derived xenografts (PDX) and correlate with dGTP accumulation levels (3–90 µM range). Use paired Student’s t-tests for statistical rigor .

Q. What experimental design considerations are critical for optimizing Forodesine’s oral bioavailability in preclinical models?

- Dosing : Administer 10 mg/kg orally in mice to achieve 63% bioavailability and plasma dGuo levels of ~5 µM.

- Model selection : Use hu-PBL-SCID mice for studying graft-versus-host disease (GVHD) or T-cell lymphoma. Monitor survival as a primary endpoint .

Q. How do cross-species differences in PNP inhibition impact translational research?

Human PNP (IC₅₀ = 0.48 nM) is more sensitive than dog PNP (IC₅₀ = 1.57 nM). Prioritize humanized models for pharmacokinetic studies and adjust dosing to account for interspecies variability in enzyme affinity .

Q. What strategies mitigate solubility challenges in high-concentration Forodesine formulations?

For in vivo studies, prepare Forodesine in water (330.35 mM stock) or DMSO (33.03 mM). For oral dosing, use suspensions with 0.5% methylcellulose. Validate solubility via HPLC under physiological pH (6.8–7.4) .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

In vitro assays may overestimate potency due to static conditions. Compare results with dynamic in vivo models (e.g., SCID mice with human T-cell engraftment). Measure tumor burden via bioluminescence and validate with histopathology .

Q. Methodological Notes

- Clinical Trial Design : Phase I/II studies for relapsed B-ALL should include 4-week treatment cycles with IV dosing (5 days/week). Assess response via CR/PR criteria and correlate with dGTP levels .

- Contraindications : Avoid using Forodesine in non-PNP-dependent cancers (e.g., AML) without prior dGTP pathway validation .

Properties

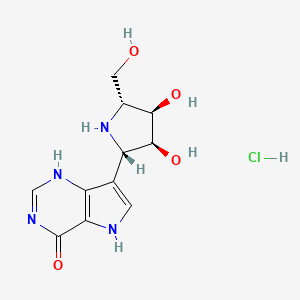

IUPAC Name |

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4.ClH/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19;/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19);1H/t5-,7+,9-,10+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIAMZKHBCLFOG-QPAIBFMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182647 | |

| Record name | Forodesine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284490-13-7 | |

| Record name | Forodesine hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284490137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forodesine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284490-13-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORODESINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SN82Y9U73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.